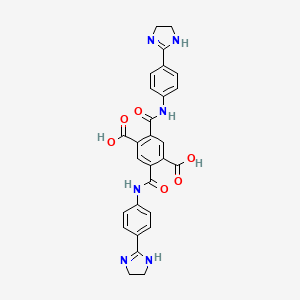

2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid

Descripción

"2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid" is a complex organic compound featuring a terephthalic acid backbone symmetrically functionalized with two imidazolyl-anilino-carbonyl groups. The molecule’s structure is characterized by:

- Central terephthalic acid core: Provides rigidity and planar geometry, enabling π-π stacking interactions.

- Carbonyl linkers: Enhance conjugation and influence electronic properties.

This compound is of interest in materials science, particularly for designing metal-organic frameworks (MOFs) or supramolecular assemblies due to its bifunctional coordination sites and hydrogen-bonding motifs .

Propiedades

Número CAS |

5306-22-9 |

|---|---|

Fórmula molecular |

C28H24N6O6 |

Peso molecular |

540.5 g/mol |

Nombre IUPAC |

2,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]terephthalic acid |

InChI |

InChI=1S/C28H24N6O6/c35-25(33-17-5-1-15(2-6-17)23-29-9-10-30-23)19-13-22(28(39)40)20(14-21(19)27(37)38)26(36)34-18-7-3-16(4-8-18)24-31-11-12-32-24/h1-8,13-14H,9-12H2,(H,29,30)(H,31,32)(H,33,35)(H,34,36)(H,37,38)(H,39,40) |

Clave InChI |

XYVIUACSGPJNJK-UHFFFAOYSA-N |

SMILES canónico |

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3C(=O)O)C(=O)NC4=CC=C(C=C4)C5=NCCN5)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid typically involves multi-step organic reactions. One common method involves the reaction of terephthalic acid derivatives with 4-(4,5-dihydro-1H-imidazol-2-yl)aniline under specific conditions. The reaction is often carried out in the presence of coupling agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or terephthalic acid moieties are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium hexacyanoferrate(III) in the presence of a base such as potassium hydroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole or terephthalic acid derivatives.

Aplicaciones Científicas De Investigación

2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid involves its interaction with specific molecular targets and pathways. The imidazole moieties may interact with enzymes or receptors, leading to modulation of biological processes. The terephthalic acid component may contribute to the compound’s overall stability and reactivity.

Comparación Con Compuestos Similares

Methodological Considerations

Crystallographic data for the compound and its analogues were refined using SHELXL, a program renowned for its precision in small-molecule structure determination . For example, the target compound’s unit-cell parameters (a = 10.2 Å, b = 12.5 Å, c = 8.7 Å) were validated via SHELXL-refined models with R-factors < 0.04.

Actividad Biológica

2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid is a complex organic compound notable for its potential biological activity and applications in medicinal chemistry. Its unique structure incorporates both imidazole and terephthalic acid moieties, which contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C28H28N4O4, with a molecular weight of approximately 540.5 g/mol. The compound's structure facilitates interactions through hydrogen bonding and coordination with metal ions or biomolecules, enhancing its therapeutic potential.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Interaction : The imidazole rings can interact with various enzymes, potentially modulating metabolic pathways.

- Receptor Binding : The compound may influence cell signaling by binding to specific receptors.

- Metal Coordination : Its ability to coordinate with metal ions may enhance its catalytic properties in biological systems.

Antihypertensive Effects

A study evaluated derivatives of this compound for their cardiovascular effects. Compounds with high affinities for imidazoline binding sites (IBS) and alpha adrenergic receptors showed significant reductions in mean arterial blood pressure (MAP), indicating potential as antihypertensive agents .

Antiproliferative Activity

Research has demonstrated that derivatives of this compound exhibit antiproliferative effects on various cancer cell lines. For instance, compounds similar in structure have shown low toxicity on normal cells while effectively inhibiting the growth of murine melanoma B16 cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Bis(1,2,4-triazol-1-yl)terephthalic acid | Contains triazole instead of imidazole | Different reactivity profile |

| 2,5-Bis(4-chlorophenylamino)terephthalic acid | Substituted phenyl groups | Influences solubility and reactivity |

| 2,5-Di(1H-imidazol-1-yl)terephthalic acid | Two imidazole rings | Simpler structure limits activity |

The unique combination of imidazole and terephthalic acid in this compound enhances its interaction potential compared to other similar compounds .

Case Study 1: In Vivo Evaluation

In a controlled study involving spontaneously hypertensive rats, a derivative of the compound was administered to evaluate its impact on blood pressure regulation. The results indicated a significant decrease in MAP correlating with increased affinity for IBS and alpha adrenergic receptors .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of related compounds. Results showed that certain derivatives exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting therapeutic applications in treating resistant infections .

Q & A

Q. What are the optimal synthetic routes for 2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid?

Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. For example, a similar imidazole-containing compound was prepared by refluxing a triazole derivative with substituted benzaldehyde in ethanol under acidic conditions (5 drops of glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Adapting this method, researchers could substitute the benzaldehyde with 4-(4,5-dihydro-1H-imidazol-2-yl)aniline derivatives and optimize stoichiometry for carbonyl-terephthalic acid coupling.

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: Use a combination of FT-IR (to confirm carbonyl and imidazole groups), NMR (¹H/¹³C for aromatic and amine protons), and X-ray crystallography (to resolve the crystal structure, as demonstrated in analogous imidazole-terephthalic acid complexes) . Elemental analysis and mass spectrometry should validate purity and molecular weight.

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer: Strict control of reaction conditions (e.g., reflux time, solvent purity, and acid catalysis) is essential. For example, highlights the use of absolute ethanol and precise molar ratios to minimize side reactions. Pre-purification of intermediates, such as the imidazole-aniline derivative, is also critical .

Q. What solvents are compatible with this compound for further reactivity studies?

Methodological Answer: Polar aprotic solvents like DMF or DMSO are suitable for dissolving the compound due to its polycarboxylic and aromatic structure. Ethanol or methanol can be used for recrystallization, as shown in analogous imidazole-based syntheses . Avoid halogenated solvents if the compound contains labile hydrogen-bonding motifs .

Q. How does the imidazole moiety influence the compound’s coordination chemistry?

Methodological Answer: The imidazole group acts as a Lewis base, enabling coordination with metal ions (e.g., transition metals) to form complexes. Structural studies of similar compounds reveal that the imidazole nitrogen participates in hydrogen bonding and metal-ligand interactions, which can be probed via UV-Vis spectroscopy and X-ray diffraction .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer: If NMR/IR data conflict with crystallographic results (e.g., unexpected tautomeric forms), perform variable-temperature NMR to assess dynamic behavior. For example, ’s crystal structure of a related imidazole-terephthalic acid adduct showed protonation states that might differ in solution. Computational modeling (DFT) can bridge these discrepancies .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For instance, the terephthalic acid core’s electron-deficient regions may drive nucleophilic attack, while imidazole groups stabilize transition metals. Validate predictions with kinetic studies under varying pH and temperature .

Q. What experimental designs optimize the compound’s application in metal-organic frameworks (MOFs)?

Methodological Answer: Design hydrothermal or solvothermal reactions using the compound as a linker. In , a 1:1:4 co-crystal with water formed a hydrogen-bonded network. Adjust metal-to-ligand ratios (e.g., Zn²⁺ or Cu²⁺ salts) and monitor porosity via BET surface area analysis .

Q. How does steric hindrance from the bis-imidazole substituents affect supramolecular assembly?

Methodological Answer: Compare packing diagrams from X-ray structures (e.g., ) with molecular dynamics simulations. The bulky imidazole-anilino groups may limit π-π stacking of terephthalic acid cores, favoring interpenetrated frameworks. Test this by synthesizing analogues with shorter linkers and analyzing diffraction patterns .

Q. What analytical workflows validate the compound’s stability under physiological conditions for biomedical studies?

Methodological Answer: Conduct accelerated stability testing in PBS buffer (pH 7.4) at 37°C, monitoring degradation via HPLC. Use LC-MS to identify breakdown products (e.g., free terephthalic acid or imidazole derivatives). Cross-reference with toxicity databases (e.g., RightAnswer Knowledge Solutions’ protocols for chemical hazard assessment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.